molecular formula C15H14N4O B7457344 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide

Cat. No. B7457344
M. Wt: 266.30 g/mol
InChI Key: FLGKHXOUVCHHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide, also known as JAK inhibitor, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways.

Mechanism of Action

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide binds to the ATP-binding site of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, preventing their activation and subsequent phosphorylation of downstream signaling molecules, such as STAT proteins. This leads to a reduction in cytokine production and signaling, resulting in a decrease in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical models of autoimmune disorders, such as rheumatoid arthritis and psoriasis. It has also been studied for its potential anti-cancer effects, as N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes are often dysregulated in cancer cells. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been shown to have beneficial effects in models of ischemia-reperfusion injury and neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide is its specificity for N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, which allows for targeted modulation of cytokine signaling pathways. It has also been shown to have good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, one limitation of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide is its potential for off-target effects, as N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes have diverse functions in various cell types and tissues.

Future Directions

Future research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide could focus on its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation. It could also investigate its potential for combination therapy with other drugs, such as immune checkpoint inhibitors or chemotherapeutic agents. In addition, further studies could explore the potential for N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide inhibitors to modulate the gut microbiome and its role in various diseases. Finally, the development of more selective N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide inhibitors could improve the safety and efficacy of this class of drugs.

Synthesis Methods

The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide involves several steps, including the reaction of 2-aminopyridine with ethyl acetoacetate, followed by the reaction of the resulting compound with 2-bromoacetophenone. The final step involves the reaction of the intermediate product with 2,3-dimethylpyrazine. The yield of the compound is typically around 50%, and the purity can be improved through recrystallization.

Scientific Research Applications

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation. It is a potent inhibitor of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, which are involved in the regulation of immune responses, cell growth, and differentiation. By inhibiting N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide can modulate cytokine signaling pathways, leading to a reduction in inflammation and immune responses.

properties

IUPAC Name

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-13-8-12(9-16-14(13)19(2)18-10)17-15(20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGKHXOUVCHHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide

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